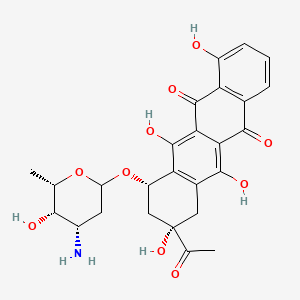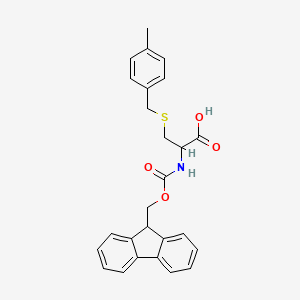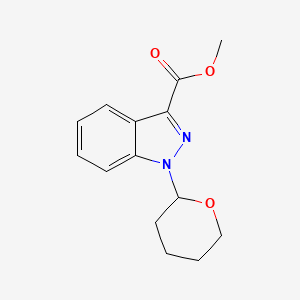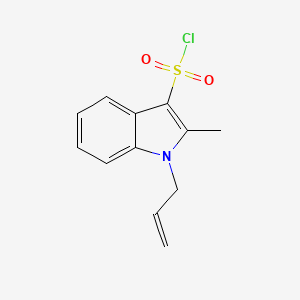![molecular formula C10H8N4O B12828403 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core with a cyanomethyl group at the 1-position and a carboxamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the reaction of benzimidazole derivatives with cyanomethylating agents. One common method includes the use of bromoacetonitrile and imidazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the bromoacetonitrile, forming the cyanomethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
類似化合物との比較
- 1-(Cyanomethyl)imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1H-Imidazol-1-ylacetonitrile
Comparison: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to 1-(Cyanomethyl)imidazole, the presence of the carboxamide group enhances its potential for hydrogen bonding and increases its solubility in polar solvents. Additionally, the benzimidazole core provides a rigid and planar structure, which is advantageous for interactions with biological targets .
特性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
1-(cyanomethyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-5-6-14-8-4-2-1-3-7(8)13-10(14)9(12)15/h1-4H,6H2,(H2,12,15) |
InChIキー |
NSHDJGKMHSZCAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)








![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)



![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
